5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid
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Overview
Description
5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid is a synthetic compound with complex molecular architecture. Its structure features a unique benzo[c]chromen core, making it an interesting subject for various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid involves multiple steps starting from simpler organic molecules. Typically, this involves an initial cyclization to form the benzo[c]chromen core, followed by alkylation and esterification reactions to append the furan and carboxylic acid moieties. Reaction conditions often require controlled temperatures, catalysts like Lewis acids, and protective groups to manage reactive intermediates.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry might be employed to streamline synthesis and improve yield. Specific methods would depend on the availability of starting materials and desired purity levels, often leveraging automated reactors and chromatographic purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to produce ketones or carboxylic acids.
Reduction: : Can be reduced to alcohols.
Substitution: : Functional groups can be substituted to create derivatives with altered properties.
Common Reagents and Conditions
Oxidation: : Often uses reagents like potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: : Involves halogenating agents like thionyl chloride or nucleophiles for electrophilic substitution.
Major Products
The major products depend on the reaction type: ketones and alcohols from oxidation and reduction respectively, and various substituted derivatives from substitution reactions.
Properties
IUPAC Name |
5-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-2-3-4-5-8-16-13-20-18-9-6-7-10-19(18)25(28)31-23(20)14-22(16)29-15-17-11-12-21(30-17)24(26)27/h11-14H,2-10,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFPTHMEJGOVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(O3)C(=O)O)OC(=O)C4=C2CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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